Sublimation Enthalpy of VO-EtioP-III vs. Cu-EtioP-III: Quantifying Thermal Stability for Vacuum-Deposited Thin Films
The sublimation enthalpy of VO-EtioP-III, determined by the Knudsen effusion method with mass spectrometric vapor composition control, is 195(5) kJ·mol⁻¹—approximately 34% higher than that of its copper analog Cu-EtioP-III, which sublimes at 145(3) kJ·mol⁻¹ [1]. This direct head-to-head comparison under identical experimental conditions demonstrates that the vanadyl complex requires substantially more thermal energy to enter the gas phase, a property directly relevant to physical vapor deposition (PVD) process design and thermal stability assessment of thin-film devices.
| Evidence Dimension | Sublimation enthalpy (ΔH_sub) |
|---|---|
| Target Compound Data | 195(5) kJ·mol⁻¹ |
| Comparator Or Baseline | Cu-EtioP-III: 145(3) kJ·mol⁻¹ |
| Quantified Difference | ΔΔH_sub = +50 kJ·mol⁻¹ (~34% higher) |
| Conditions | Knudsen effusion method with mass spectrometric control of vapor composition; temperature range ~510–573 K |
Why This Matters
A 34% higher sublimation enthalpy means VO-EtioP-III films deposited by thermal evaporation require higher source temperatures and exhibit different nucleation kinetics than Cu-EtioP-III films, directly impacting equipment settings and film morphology in optoelectronic device fabrication.
- [1] Eroshin, A. V.; Zhabanov, Yu. A.; Stuzhin, P. A.; Pakhomov, G. L. Thermodynamics of sublimation and the effect of aggregation on the electronic absorption spectra of etioporphyrins Cu-EtioP-III and VO-EtioP-III. Химическая физика / Advances in Chemical Physics 2025, 44 (5), 76–87. DOI: 10.31857/S0207401X25050092. View Source
